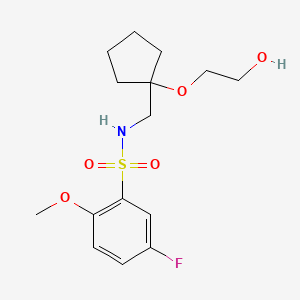

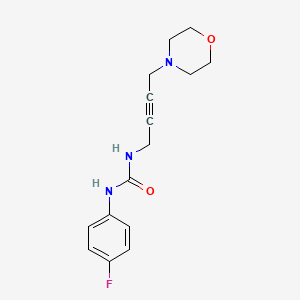

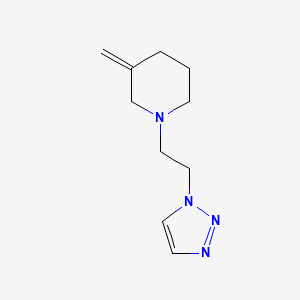

5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide is a chemically synthesized molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior of similar sulfonamide derivatives and the role of fluorine atoms in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and the careful selection of catalysts and reagents. For example, the paper titled "N-Fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for tryptamine-derived ynesulfonamide cycloisomerization" discusses the use of N-Fluorobenzenesulfonimide (NFSI) as a catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from ynesulfonamide . This suggests that NFSI and similar reagents could potentially be used in the synthesis of the compound , particularly if fluorine incorporation is a step in the synthetic route.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) and often includes additional functional groups that can affect the molecule's properties and reactivity. The introduction of a fluorine atom, as discussed in the paper on COX-2 inhibitors, can significantly affect the biological activity and selectivity of these molecules . This implies that the fluorine atom in the compound of interest may play a crucial role in its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their structure and the presence of reactive functional groups. The paper on the preparation of 5-fluoropyrazoles demonstrates the use of NFSI for the direct fluorination of pyrazoles . This indicates that NFSI could be a valuable reagent for introducing fluorine atoms into other heterocyclic compounds, potentially including the synthesis of 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's lipophilicity, stability, and hydrogen bonding capacity, which are important factors in drug design . The ortho-fluorine atom in the COX-2 inhibitor JTE-522 enhances COX-1/COX-2 selectivity, suggesting that the fluorine in the compound under analysis may also contribute to its selectivity and potency if it is intended for use as a drug .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds related to 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide have been explored for their potential as inhibitors of specific biological targets. For example, derivatives of benzenesulfonamide have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Such studies aim at developing novel therapeutic agents for treating conditions like rheumatoid arthritis and osteoarthritis, as well as acute pain management (Hashimoto et al., 2002).

Materials Science Applications

In the realm of materials science, derivatives of benzenesulfonamide have been utilized in synthesizing novel materials with specific optical properties. For instance, the synthesis and characterization of analogues related to Zinquin ester, a specific fluorophore for Zn(II), demonstrate the compound's potential in creating sensitive fluorescent probes for metal ions. These probes are crucial for studying metal ion dynamics in biological systems and developing materials with unique optical properties (Kimber et al., 2003).

Biochemistry Applications

On a biochemical level, the study of benzenesulfonamide derivatives extends to exploring their interactions with enzymes and potential as enzyme inhibitors. For example, research into the synthesis and bioactivity of aminothiazole-paeonol derivatives, which include benzenesulfonamide moieties, has shown significant anticancer potential against various cancer cell lines. These findings contribute to the development of new anticancer agents and enhance our understanding of molecular mechanisms underlying cancer cell proliferation (Tsai et al., 2016).

properties

IUPAC Name |

5-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO5S/c1-21-13-5-4-12(16)10-14(13)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMCMTJHHGCPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)